6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine
CAS No.: 408314-14-7
Cat. No.: VC7844676
Molecular Formula: C5H3ClN4
Molecular Weight: 154.56
* For research use only. Not for human or veterinary use.
![6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine - 408314-14-7](/images/structure/VC7844676.png)
Specification
CAS No. | 408314-14-7 |
---|---|
Molecular Formula | C5H3ClN4 |
Molecular Weight | 154.56 |
IUPAC Name | 6-chloro-2H-triazolo[4,5-b]pyridine |
Standard InChI | InChI=1S/C5H3ClN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10) |
Standard InChI Key | NXXWBQZFDQGBPK-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=NNN=C21)Cl |
Canonical SMILES | C1=C(C=NC2=NNN=C21)Cl |
Introduction
Key Findings
6-Chloro-1H-[1, triazolo[4,5-b]pyridine (CAS 408314-14-7) is a tricyclic heterocyclic compound with a molecular formula of C₅H₃ClN₄ and a molecular weight of 154.56 g/mol. This compound, characterized by a fused triazole and pyridine ring system with a chlorine substituent, has garnered interest in synthetic organic chemistry and pharmaceutical research. While direct pharmacological applications remain underexplored, its structural features align with bioactive scaffolds used in medicinal chemistry. This review synthesizes data on its synthesis, physicochemical properties, safety profile, and commercial availability, drawing from diverse academic and industrial sources .
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
6-Chloro-1H-[1,2,] triazolo[4,5-b]pyridine belongs to the class of triazolopyridines, which combine a 1,2,3-triazole ring fused to a pyridine backbone. The systematic IUPAC name reflects the chlorine atom at the 6-position of the pyridine ring and the triazole moiety fused across positions 4 and 5. The compound’s planar structure is stabilized by π-conjugation across the heterocyclic system, as evidenced by X-ray crystallography of analogous triazolopyridines .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 408314-14-7 |
Molecular Formula | C₅H₃ClN₄ |
Molecular Weight | 154.56 g/mol |
IUPAC Name | 6-Chloro-1H- triazolo[4,5-b]pyridine |
InChI Key | NXXWBQZFDQGBPK-UHFFFAOYSA-N |
MDL Number | MFCD08669468 |
Synthesis and Optimization Strategies
Diazotization-Mediated Cyclization
A prominent route to triazolopyridines involves diazotization of ortho-diamino intermediates. In a study by Sharma et al., 2,3-diamino-furo[2,3-c]pyridines underwent nitrosonium-mediated diazotization in acetic acid/water to yield triazolo-furo-pyridines in 70% yield . While this method targeted a furo-pyridine scaffold, the protocol is adaptable to pyridine substrates. Key steps include:
-
Intermediate Formation: Condensation of pyridoxal derivatives with aromatic amines.
-
Cyclization: Treatment with NaNO₂ in acidic media (e.g., CH₃COOH/H₂O) at 0°C .
Challenges in Alkylamine Incorporation
Attempts to synthesize alkylamine-derived triazolopyridines failed due to intermediate instability, underscoring the preference for aromatic amines in such reactions. For instance, reactions with n-butylamine or acetamide did not yield isolable products, likely due to poor Schiff base formation .
Table 2: Optimized Diazotization Conditions
Parameter | Optimal Value |
---|---|
Solvent System | CH₃COOH/H₂O (1:1) |
NaNO₂ Concentration | 0.5 N (1.5 equiv) |
Temperature | 0°C → Room Temperature |
Reaction Time | 2–6 hours |
Yield | 70% (after crystallization) |
Supplier | Packaging | Price (USD) |
---|---|---|
Biosynth Carbosynth | 250 mg | $140 |
Apolloscientific | 250 mg | $235 |
CookeChem | 1 g | $418 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume